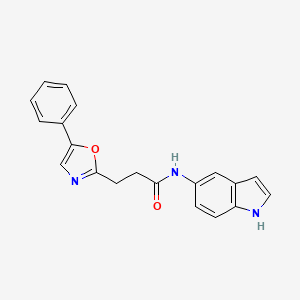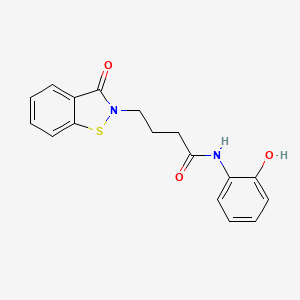![molecular formula C20H21ClN6 B11027174 N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine](/img/structure/B11027174.png)
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals interesting features. Let’s break it down:
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine: belongs to the class of , which are heterocyclic compounds containing a quinazoline ring fused with an amine group.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
- Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction:
Common Reagents and Conditions:
- The specific products formed from these reactions would depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic routes, and study its coordination chemistry.
Biology and Medicine: Assess its potential as a drug candidate or probe for biological studies.
Industry: Explore applications in materials science, catalysis, or organic electronics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H21ClN6 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C20H21ClN6/c1-13-7-8-18-16(9-13)14(2)24-20(25-18)26-19-22-11-27(12-23-19)10-15-5-3-4-6-17(15)21/h3-9H,10-12H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
YCEITWLIIKYBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11027107.png)
![2-Phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11027111.png)
![6-isopropyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B11027118.png)
![4-(4-fluorophenyl)-2-[(4-isopropylphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027120.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B11027127.png)
![N-(3,5-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027138.png)
![4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11027139.png)
![N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]pyridine-2-carboxamide](/img/structure/B11027148.png)
![4-(2,3-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027158.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
![1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027165.png)
![Benzene-1,3-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B11027167.png)

